molecular formula C11H17ClO3 B13214257 Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13214257
M. Wt: 232.70 g/mol
InChI Key: BYNXMEHCICKOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₇ClO₃. It is known for its unique spirocyclic structure, which includes an oxaspiro ring system. This compound is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a chlorinated precursor with a methyl ester in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted spiro compounds, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane
  • 1-Oxaspiro[2.5]octane, 5,5-dimethyl-4-(3-methyl-1,3-dioxolan-2-yl)

Uniqueness

Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern and the presence of both a chlorine atom and a methyl ester group. This combination of functional groups and the spirocyclic structure gives it distinct chemical properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C11H17ClO3

Molecular Weight

232.70 g/mol

IUPAC Name

methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H17ClO3/c1-7-5-4-6-10(8(7)2)11(12,15-10)9(13)14-3/h7-8H,4-6H2,1-3H3

InChI Key

BYNXMEHCICKOBH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1C)C(O2)(C(=O)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.